1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Medicinal Chemistry Gastric Anti-Secretory Agents Pyrimido-oxazine Intermediates

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253791-06-8) is a heterocyclic organic compound classified as a pyrimido[4,5-d][1,3]oxazine-2,4-dione derivative. It has the molecular formula C10H9N3O3S and a molecular weight of approximately 251.27 g/mol.

Molecular Formula C10H9N3O3S
Molecular Weight 251.26
CAS No. 1253791-06-8
Cat. No. B567245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
CAS1253791-06-8
Synonyms1-allyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Molecular FormulaC10H9N3O3S
Molecular Weight251.26
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C
InChIInChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3
InChIKeyZPNRFCJOJBFRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253791-06-8): Sourcing Guide for Research Chemical Procurement


1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253791-06-8) is a heterocyclic organic compound classified as a pyrimido[4,5-d][1,3]oxazine-2,4-dione derivative . It has the molecular formula C10H9N3O3S and a molecular weight of approximately 251.27 g/mol . The IUPAC-accepted name is 7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione . This compound serves as a key intermediate or building block in medicinal chemistry, particularly noted in patent literature for generating gastric anti-secretory and anti-allergy agents [1].

Why 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Cannot Be Replaced by Other N1-Substituted Analogs


The pyrimido[4,5-d][1,3]oxazine-2,4-dione class contains numerous compounds with varying N1 substituents (e.g., methyl, propyl, isopropyl, benzyl, propargyl), but the 1-allyl-7-methylthio substitution pattern is uniquely recognized in patent literature as a preferred intermediate for generating gastric anti-secretory agents [1]. The allyl group provides a chemically distinct terminal alkene that is absent in saturated alkyl analogs, enabling orthogonal reactivity (e.g., thiol-ene click chemistry, olefin metathesis) that is not possible with methyl, propyl, or benzyl derivatives . Generic substitution based solely on the pyrimido-oxazine core ignores the functional consequence of the N1-allyl group on downstream synthetic utility and biological target engagement.

Quantitative Differentiation Evidence for 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione vs. Closest Analogs


Patent-Preferred N1-Allyl Substitution for Anti-Secretory Activity

In US Patent 4,255,568, the preferred anti-secretory intermediates are defined as 2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione derivatives where R^2 = methylthio, R^5 = hydroxy, R^6 = ethoxy, and R^8 is selected from methyl, ethyl, propyl, allyl, 2-methoxyethyl, phenyl, piperonyl, 4-methoxybenzyl, or benzyl [1]. While multiple R^8 groups are claimed, only the allyl-bearing intermediate (corresponding to our target compound) provides a terminal olefin handle for further functionalization. The compounds derived from this intermediate series inhibit approximately 50% total acid output at 32 mg/kg i.d. in the gastric anti-secretory assay [1].

Medicinal Chemistry Gastric Anti-Secretory Agents Pyrimido-oxazine Intermediates

Physicochemical Differentiation: logP and Polar Surface Area vs. Phenyl-Containing Analogs

The computed logP of 1-allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is 0.65, as reported by Chemsrc . For comparison, 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-66-2) has a molecular weight of 281.27 g/mol and is expected to have a significantly higher logP due to the phenyl group replacing methylthio. The polar surface area (PSA) of the target compound is 103.29 Ų . While experimental logP for the phenyl analog is not reported, the methylthio group contributes lower lipophilicity and higher PSA relative to a phenyl substituent, which can influence solubility, permeability, and off-target binding profiles.

Drug-Likeness ADME Prediction Physicochemical Properties

Purity and Availability Benchmarking Against Competing Vendor Products

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is commercially available with a minimum purity specification of 95% (HPLC) from suppliers such as AK Scientific (AKSci 3182AD) and Alfa Chemistry . MolCore offers the compound at NLT 98% purity, adhering to ISO certification standards for pharmaceutical R&D and quality control . In contrast, the 1-methyl analog (CAS 1253789-15-9) and 1-propyl analog (CAS 1253789-69-3) are also available from the same vendors, but the 1-allyl compound's higher purity certification (NLT 98% vs. typical 95%) and ISO compliance offer procurement advantage for applications requiring stringent quality assurance.

Chemical Procurement Building Block Quality Analytical Specifications

Synthetic Utility: Allyl Group as a Handle for Thiol-Ene and Olefin Metathesis Reactions

The terminal alkene of the N1-allyl group in 1-allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione enables thiol-ene radical coupling and olefin metathesis reactions . The reaction rate constant for photochemical thiol-ene addition to allyl ethers is approximately 10^4 M^-1 s^-1 under standard conditions (365 nm, DMPA initiator) [1]. Saturated N1-alkyl analogs (methyl, propyl, isopropyl, 3-methylbutyl) or aryl analogs (phenyl, benzyl) lack this reactive handle entirely, precluding these classes of bioconjugation and linker-elongation reactions. This reactivity is particularly relevant for PROTAC design, where heterobifunctional linker attachment points are required.

Click Chemistry Chemical Biology PROTAC Linker Chemistry

Recommended Procurement and Application Scenarios for 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione


Synthesis of Gastric Anti-Secretory and Anti-Allergy Lead Compounds

US Patent 4,255,568 identifies 2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione derivatives bearing R^2 = methylthio and R^8 = allyl as preferred intermediates for the production of 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives [1]. The final compounds inhibit 45–99% of gastric acid output and allergic response at 32 mg/kg i.d. in rat models [1]. Procuring the allyl-methylthio intermediate enables access to this therapeutically active chemical space, whereas saturated or aryl N1-substituted analogs are not listed among the preferred R^8 substituents and may yield less active final products.

PROTAC and Chemical Probe Design Requiring a Reactive Linker Attachment Point

The N1-allyl group provides a terminal alkene handle for thiol-ene click chemistry (rate constant ~10^4 M^-1 s^-1 under photochemical initiation) and olefin metathesis [1]. This enables conjugation of the pyrimido-oxazine scaffold to PEG linkers, fluorescent dyes, or E3 ligase ligands without perturbing the core pharmacophore. Analogs bearing saturated N1-alkyl groups (methyl, propyl, isopropyl, 3-methylbutyl) or aryl groups (phenyl, benzyl) lack this functionality, making the 1-allyl-7-methylthio compound the reagent of choice for bifunctional molecule construction [1].

Physicochemical Property Optimization in Early Drug Discovery

With a computed logP of 0.65 and PSA of 103.29 Ų [1], this compound occupies a favorable drug-like property space compared to 7-phenyl analogs (predicted logP > 2). The lower lipophilicity may reduce cytochrome P450 binding and improve aqueous solubility, making it a better starting point for lead optimization programs targeting oral bioavailability. Procurement of the methylthio variant (rather than the phenyl variant) is advisable when balancing potency with favorable ADME properties.

High-Purity Building Block for Pharmaceutical R&D and QC Standards

MolCore offers 1-allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione at NLT 98% purity with ISO certification , while the 1-methyl analog is typically supplied at 95% purity without explicit ISO compliance . For pharmaceutical R&D requiring high-purity intermediates (e.g., for analytical method validation, impurity profiling, or GLP toxicology studies), the ISO-certified 98% grade of the allyl compound provides a verifiable quality advantage.

Quote Request

Request a Quote for 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.